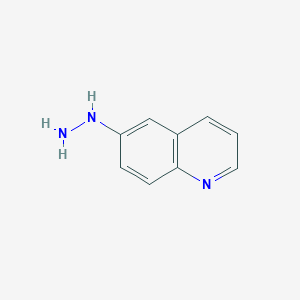

6-Hydrazinylquinoline

描述

BenchChem offers high-quality 6-Hydrazinylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Hydrazinylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

quinolin-6-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-12-8-3-4-9-7(6-8)2-1-5-11-9/h1-6,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEZMGKIRJUQCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)NN)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70491007 | |

| Record name | 6-Hydrazinylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16023-69-1 | |

| Record name | 6-Hydrazinylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

6-Hydrazinylquinoline chemical properties and reactivity

An In-depth Technical Guide to 6-Hydrazinylquinoline: Chemical Properties and Reactivity

Introduction

6-Hydrazinylquinoline is a heterocyclic aromatic compound from the quinoline family, characterized by a hydrazine group (-NHNH₂) at the 6-position of the quinoline ring.[1] This compound and its derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their versatile reactivity and potential biological activities. This guide provides a comprehensive overview of the chemical properties, reactivity, and common experimental protocols associated with 6-hydrazinylquinoline, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

6-Hydrazinylquinoline is often handled as its hydrochloride salt to improve stability and solubility in polar solvents.[1] The key physicochemical properties of both the free base and its hydrochloride salt are summarized in the table below.

| Property | 6-Hydrazinylquinoline | 6-Hydrazinylquinoline Hydrochloride |

| Chemical Formula | C₉H₉N₃ | C₉H₁₀ClN₃ |

| Molecular Weight | 159.19 g/mol | 195.65 g/mol [1][2][3][4] |

| CAS Number | 16023-69-1[1] | 120209-22-5[1][2][3] or 103755-52-8[5][6] |

| Appearance | Crystalline solid[1] | White crystalline powder or solid[5] |

| Solubility | Soluble in organic solvents[1] | Soluble in water and polar solvents[1][5] |

| Melting Point | Not specified | Approximately 170-175°C[5] |

| Functional Groups | Quinoline ring, hydrazine group[1] | Quinoline ring, hydrazine group[1] |

Reactivity and Synthetic Applications

The chemical reactivity of 6-hydrazinylquinoline is primarily dictated by the nucleophilic nature of the hydrazine moiety.[1] This functional group readily participates in a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

Nucleophilic Reactions

The terminal nitrogen atom of the hydrazine group possesses a lone pair of electrons, rendering it strongly nucleophilic. This allows it to react with a wide range of electrophiles.

-

Condensation Reactions: 6-Hydrazinylquinoline reacts with aldehydes and ketones to form the corresponding hydrazones. This reaction is a cornerstone of its synthetic utility, providing a scaffold for further functionalization.

-

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-acyl derivatives.

Cyclization Reactions

The bifunctional nature of 6-hydrazinylquinoline, possessing both a nucleophilic hydrazine group and an aromatic quinoline core, makes it an excellent precursor for the synthesis of various fused heterocyclic systems. These reactions often proceed through an initial condensation followed by an intramolecular cyclization. For instance, reaction with β-dicarbonyl compounds can yield pyrazole-fused quinolines.

Synthesis of Biologically Active Molecules

Derivatives of 6-hydrazinylquinoline have been investigated for a range of biological activities. For example, quinoline hydrazone derivatives have been synthesized and evaluated for their antifungal properties.[7] The ability of the quinoline scaffold and the hydrazone linkage to coordinate with metal ions has also led to the development of metal complexes with potential antimicrobial and anticancer activities.[7]

Experimental Protocols

The following are generalized methodologies for key experiments involving 6-hydrazinylquinoline. Researchers should consult specific literature for detailed, substrate-specific conditions.

General Synthesis of 6-Hydrazinylquinoline

The most common synthetic route to 6-hydrazinylquinoline involves the nucleophilic aromatic substitution of a 6-haloquinoline with hydrazine.

Materials:

-

6-Haloquinoline (e.g., 6-chloroquinoline or 6-bromoquinoline)

-

Hydrazine hydrate

-

Solvent (e.g., ethanol, isopropanol)

Procedure:

-

A mixture of the 6-haloquinoline and an excess of hydrazine hydrate in a suitable solvent is heated to reflux.

-

The reaction progress is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).[8]

-

Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve pouring the mixture into water to precipitate the product.[8]

-

The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent to yield pure 6-hydrazinylquinoline.[8]

General Synthesis of Quinoline-6-yl-hydrazones

Materials:

-

6-Hydrazinylquinoline

-

An appropriate aldehyde or ketone

-

Solvent (e.g., ethanol)

-

Catalyst (optional, e.g., a few drops of acetic acid)

Procedure:

-

Dissolve 6-hydrazinylquinoline in the chosen solvent.

-

Add an equimolar amount of the aldehyde or ketone to the solution. A catalytic amount of acid can be added to facilitate the reaction.

-

The mixture is typically stirred at room temperature or gently heated until the reaction is complete, as indicated by TLC.

-

The resulting hydrazone often precipitates from the solution upon cooling.

-

The product is collected by filtration, washed with a cold solvent, and dried. Recrystallization can be performed for further purification.

Visualizations

The following diagrams illustrate key synthetic and logical pathways involving 6-hydrazinylquinoline.

Caption: General synthesis of 6-Hydrazinylquinoline.

Caption: Formation of hydrazones from 6-Hydrazinylquinoline.

Caption: Application of 6-Hydrazinylquinoline in a drug discovery workflow.

Safety Information

6-Hydrazinylquinoline and its salts should be handled with care in a well-ventilated area.[5] Appropriate personal protective equipment, including gloves and safety goggles, should be worn.[5] Direct contact with skin and eyes should be avoided, as well as inhalation of dust.[5] Store the compound in a cool, dry place away from oxidizing agents.[5]

Conclusion

6-Hydrazinylquinoline is a versatile building block in organic and medicinal chemistry. Its nucleophilic hydrazine group allows for a wide array of chemical transformations, leading to the synthesis of diverse molecular architectures. The accessibility of this compound and the straightforward nature of its reactions make it a valuable tool for the development of novel compounds with potential applications in drug discovery and materials science.

References

- 1. 6-Hydrazinylquinoline (16023-69-1) for sale [vulcanchem.com]

- 2. 6-Hydrazinylquinoline hydrochloride | C9H10ClN3 | CID 53408688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 6-hydrazinyl-Quinoline hydrochloride - CAS:120209-22-5 - Sunway Pharm Ltd [3wpharm.com]

- 5. chembk.com [chembk.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 6-Hydrazinylquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-Hydrazinylquinoline hydrochloride, a key chemical intermediate in the synthesis of various bioactive molecules. Understanding the solubility of this compound is critical for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients (APIs). This document outlines its known solubility profile, provides detailed experimental protocols for solubility determination, and discusses its biological relevance.

Introduction to 6-Hydrazinylquinoline Hydrochloride

6-Hydrazinylquinoline is a heterocyclic aromatic compound featuring a quinoline core with a hydrazine group (-NHNH₂) at the 6-position. It is frequently utilized in its hydrochloride salt form (C₉H₁₀ClN₃) to enhance stability and improve its handling characteristics.[1] The presence of the reactive hydrazine group makes it a valuable precursor for synthesizing a wide array of derivatives, particularly quinoline-based hydrazones, which have garnered significant interest in medicinal chemistry.

The solubility of 6-Hydrazinylquinoline hydrochloride in various aqueous and organic solvents is a fundamental physicochemical property that dictates its application in both laboratory synthesis and industrial processes. Proper solvent selection is paramount for achieving desired reaction kinetics, maximizing yield, and ensuring the purity of the final product.

Solubility Profile

A thorough review of available scientific literature indicates that specific quantitative solubility data for 6-Hydrazinylquinoline hydrochloride is not widely published. However, qualitative descriptions consistently report its solubility in polar solvents. The hydrochloride salt form is noted to have improved solubility in water and polar solvents compared to its free base form.[1]

Summary of Known Solubility Data

The table below summarizes the available qualitative solubility information for 6-Hydrazinylquinoline hydrochloride. Researchers must experimentally determine quantitative solubility in their specific solvent systems for precise measurements.

| Solvent System | Solubility Classification | Remarks & Citation |

| Water | Soluble | The hydrochloride salt form enhances aqueous solubility.[1][2] |

| Alcohol Solvents (e.g., Ethanol) | Soluble | Generally soluble in alcoholic media.[2] |

| Polar Organic Solvents | Expected to be Soluble | The salt form typically increases solubility in polar solvents like DMSO, DMF.[1] |

| Non-polar Organic Solvents | Expected to be Poorly Soluble | Generally, hydrochloride salts exhibit low solubility in non-polar solvents like hexane or toluene. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility values, the following experimental protocols are recommended. The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility.[3][4][5]

Thermodynamic Solubility Determination: The Shake-Flask Method

This method measures the equilibrium concentration of a solute in a solvent at a specific temperature when excess solid is present.

Principle: An excess amount of the solid compound is agitated in the chosen solvent system for a prolonged period until the concentration of the dissolved solid in the solution reaches a constant value (equilibrium).

Detailed Protocol:

-

Preparation: Add an excess amount of 6-Hydrazinylquinoline hydrochloride to a known volume of the selected solvent (e.g., water, pH 7.4 buffer, ethanol) in a sealed, inert container (e.g., a glass vial or flask). The presence of undissolved solid must be visible throughout the experiment.[6]

-

Equilibration: Place the container in an orbital shaker or rotator set to a constant speed (e.g., 100-300 RPM) and temperature (e.g., 25 °C or 37 °C).[6][7] Allow the mixture to agitate for a sufficient duration to reach equilibrium, typically 24 to 72 hours.[4][6] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration is stable.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated supernatant from the solid material via centrifugation (e.g., at 14,000 rpm for 10 minutes) or filtration using a chemically inert filter (e.g., 0.22 µm PVDF or PTFE syringe filter). This step must be performed carefully to avoid transferring any solid particles.

-

pH Measurement: For aqueous solutions, measure and record the final pH of the supernatant, as it can significantly influence the solubility of ionizable compounds.[3][6]

-

Quantification: Accurately dilute the clear supernatant with a suitable solvent. Analyze the concentration of 6-Hydrazinylquinoline hydrochloride in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported as the equilibrium solubility, typically in units of mg/mL or mol/L.

Biological Context and Potential Signaling Pathways

6-Hydrazinylquinoline hydrochloride serves as a scaffold for developing quinoline hydrazone derivatives, which are known to possess a broad spectrum of biological activities. These activities include antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[8][9]

Antibacterial Mechanism of Action

The antibacterial effects of quinoline hydrazone derivatives are particularly noteworthy.[8] These compounds can act on multiple bacterial targets, which is a promising strategy to combat the rise of drug-resistant microorganisms.[8] Key mechanisms of action involve the inhibition of essential bacterial enzymes.[8][9][10]

-

DNA Gyrase Inhibition: Like quinolone antibiotics, some derivatives can target DNA gyrase, an enzyme crucial for bacterial DNA replication. Its inhibition disrupts DNA synthesis, leading to bacterial cell death.[8][10]

-

Glucosamine-6-Phosphate Synthase (G6PS) Inhibition: G6PS is vital for the synthesis of the bacterial cell wall. Inhibiting this enzyme weakens the cell wall, making the bacterium susceptible to osmotic lysis.[10]

-

Fatty Acid Synthesis Inhibition: Enzymes such as Enoyl ACP Reductase and 3-Ketoacyl ACP Synthase are critical components of the fatty acid synthesis pathway in bacteria. Blocking this pathway disrupts membrane integrity and energy production.[10]

Conclusion

While specific quantitative solubility data for 6-Hydrazinylquinoline hydrochloride remains limited in public literature, its qualitative solubility in water and alcohol is established. For drug development and process chemistry applications, it is imperative that researchers experimentally determine the solubility in their specific solvent systems. The detailed shake-flask protocol provided in this guide serves as a robust methodology for obtaining reliable thermodynamic solubility data. The significant biological potential of its derivatives, particularly as antibacterial agents acting on multiple pathways, underscores the importance of understanding the fundamental physicochemical properties of this versatile chemical intermediate.

References

- 1. 6-Hydrazinylquinoline (16023-69-1) for sale [vulcanchem.com]

- 2. chembk.com [chembk.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. scielo.br [scielo.br]

- 8. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 6-Hydrazinylquinoline (CAS Number 16023-69-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydrazinylquinoline, identified by CAS number 16023-69-1, is a quinoline derivative with significant potential in medicinal chemistry and drug development. Its chemical structure, featuring a hydrazine group attached to the quinoline scaffold, makes it a versatile building block for the synthesis of a wide array of bioactive molecules. Research into quinoline derivatives has revealed their promise as anticancer, anti-inflammatory, and antibacterial agents. This technical guide provides a comprehensive overview of the known properties, synthesis, and biological activities of 6-hydrazinylquinoline and its closely related derivatives, offering valuable insights for researchers in the field.

Physicochemical Properties

A clear understanding of the physicochemical properties of 6-hydrazinylquinoline is fundamental for its application in research and development. The table below summarizes the key properties of both the free base and its hydrochloride salt.

| Property | 6-Hydrazinylquinoline | 6-Hydrazinylquinoline Hydrochloride |

| CAS Number | 16023-69-1 | 120209-22-5[1] |

| Chemical Formula | C₉H₉N₃ | C₉H₁₀ClN₃[1] |

| Molecular Weight | 159.19 g/mol | 195.65 g/mol [1] |

| Appearance | Brown solid | White powder |

| Purity | ≥98%[1] | Not specified |

| Storage | Sealed in dry, 2-8°C[1] | Not specified |

Synthesis and Experimental Protocols

A general procedure for the synthesis of quinoline hydrazone derivatives from a hydrazinylquinoline precursor is as follows. This can be adapted for the synthesis of various derivatives for screening purposes.

General Experimental Protocol: Synthesis of Quinoline Hydrazone Derivatives

-

Dissolution: Dissolve the 6-hydrazinylquinoline (1 equivalent) in a suitable solvent, such as ethanol.

-

Addition of Aldehyde/Ketone: To the solution, add the desired aldehyde or ketone (1 equivalent).

-

Catalysis: Add a catalytic amount of an acid, such as glacial acetic acid, to the reaction mixture.

-

Reaction: Reflux the mixture for an appropriate time (typically monitored by Thin Layer Chromatography, TLC).

-

Isolation: After the reaction is complete, cool the mixture and isolate the solid product by filtration.

-

Purification: Wash the crude product with a suitable solvent (e.g., cold ethanol) and recrystallize if necessary to obtain the pure hydrazone derivative.

Note: This is a generalized protocol and may require optimization for specific substrates.

Biological Activity and Potential Therapeutic Applications

Derivatives of 6-hydrazinylquinoline, particularly its hydrazone analogues, have demonstrated a broad spectrum of biological activities. The following sections detail the key findings in the areas of anticancer, anti-inflammatory, and antibacterial research.

Anticancer Activity

Quinoline-based compounds are known to exhibit significant anticancer properties. While specific IC50 values for 6-hydrazinylquinoline are not available, studies on its dihydrazone derivatives have shown potent activity against various cancer cell lines.

Table of Anticancer Activity for Quinoline Dihydrazone Derivatives

| Compound | BGC-823 (Gastric Cancer) IC50 (µM) | BEL-7402 (Hepatoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |

| Derivative 3a | 21.54 | 25.61 | 19.83 | 34.32 |

| Derivative 3b | 10.23 | 12.87 | 7.016 | 15.43 |

| Derivative 3c | 8.99 | 10.32 | 7.05 | 13.21 |

| Derivative 3d | 15.76 | 18.92 | 14.37 | 28.65 |

| 5-FU (Control) | 12.31 | 15.78 | 10.24 | 18.97 |

Data from a study on quinoline-based dihydrazone derivatives.[2]

These results indicate that modifications of the 6-hydrazinylquinoline scaffold can lead to compounds with significant cytotoxic effects against various cancer cell lines, with some derivatives showing higher potency than the standard chemotherapeutic agent 5-fluorouracil (5-FU).[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of the synthesized compounds can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubation: Incubate the plates for 48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) values from the dose-response curves.

Anti-inflammatory Activity

Quinoline derivatives have been investigated for their anti-inflammatory properties. While specific data for 6-hydrazinylquinoline is lacking, related compounds have been shown to inhibit key inflammatory pathways. A common in vitro method to assess anti-inflammatory potential is the albumin denaturation assay.

Experimental Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, bovine serum albumin (BSA), and phosphate-buffered saline (PBS).

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Heating: Heat the mixture at 72°C for 5 minutes to induce denaturation.

-

Cooling: Cool the samples to room temperature.

-

Absorbance Measurement: Measure the absorbance of the solution at 660 nm.

-

Inhibition Calculation: Calculate the percentage inhibition of protein denaturation using a standard drug like diclofenac sodium as a positive control.

Antibacterial Activity

Quinoline hydrazone derivatives have shown promising antibacterial activity against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Table of Antibacterial Activity for Quinolyl Hydrazone Derivatives

| Compound | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |

| Derivative 18b | 12.5 | 25 | 50 | 100 |

| Derivative 18d | 6.25 | 12.5 | 25 | 50 |

| Derivative 18h | 12.5 | 25 | 50 | 100 |

| Derivative 18j | 6.25 | 12.5 | 25 | 50 |

Data from a study on quinoline based hydrazone analogues.[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the compounds can be determined using the broth microdilution method.

-

Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Bacterial Inoculum: Add a standardized bacterial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of quinoline derivatives are attributed to their ability to modulate various cellular signaling pathways. While the specific mechanisms for 6-hydrazinylquinoline are yet to be fully elucidated, research on related compounds provides valuable insights.

Anticancer Mechanisms

Several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis are targeted by quinoline derivatives.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer. Quinoline-based compounds have been developed as inhibitors of key kinases in this pathway, such as PI3K, Akt, and mTOR.[4]

-

EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation. Quinoline derivatives have been designed as EGFR inhibitors.

-

NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cancer by regulating the expression of genes involved in cell survival and proliferation. Some quinoline compounds have been shown to inhibit NF-κB activation.[5]

Caption: PI3K/Akt/mTOR pathway inhibition by quinoline derivatives.

Caption: EGFR signaling pathway inhibition by quinoline derivatives.

Caption: NF-κB signaling pathway inhibition by quinoline derivatives.

Antibacterial Mechanism

The antibacterial action of quinoline derivatives, particularly fluoroquinolones, is well-established. They primarily target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination in bacteria. By inhibiting these enzymes, quinoline compounds disrupt critical cellular processes, leading to bacterial cell death. The hydrazone derivatives of quinoline may also act through similar mechanisms.

Caption: Inhibition of bacterial DNA gyrase by quinoline derivatives.

Conclusion and Future Directions

6-Hydrazinylquinoline (CAS 16023-69-1) is a valuable scaffold for the development of novel therapeutic agents. While there is a lack of specific biological data for the parent compound, its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antibacterial agents. The versatility of the quinoline and hydrazine moieties allows for the generation of large libraries of compounds for high-throughput screening.

Future research should focus on:

-

Detailed Synthesis and Characterization: Elucidation and publication of a detailed, optimized synthesis protocol for 6-hydrazinylquinoline.

-

Biological Screening of the Parent Compound: A thorough evaluation of the anticancer, anti-inflammatory, and antibacterial activities of 6-hydrazinylquinoline itself to establish a baseline for structure-activity relationship (SAR) studies.

-

Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by 6-hydrazinylquinoline and its most potent derivatives.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of promising lead compounds to evaluate their drug-likeness and potential for in vivo studies.

By addressing these research gaps, the full therapeutic potential of 6-hydrazinylquinoline and its derivatives can be unlocked, paving the way for the development of novel and effective treatments for a range of diseases.

References

- 1. chemscene.com [chemscene.com]

- 2. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

6-Hydrazinylquinoline: A Versatile Building Block for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydrazinylquinoline is a pivotal heterocyclic building block in the field of organic synthesis, offering a versatile platform for the construction of a wide array of complex molecules. Its unique structure, featuring a quinoline core and a reactive hydrazine moiety, allows for its participation in a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis of 6-hydrazinylquinoline and its application in key synthetic reactions, including the Fischer indole synthesis and Knorr pyrazole synthesis. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its use in research and development.

Physicochemical Properties

6-Hydrazinylquinoline is typically handled as its hydrochloride salt for improved stability and solubility. A summary of its key physicochemical properties is provided in the table below.

| Property | Value |

| Chemical Formula | C₉H₉N₃ |

| Molecular Weight | 159.19 g/mol |

| CAS Number | 16023-69-1 |

| Appearance | Crystalline solid |

| Solubility | Soluble in organic solvents |

Synthesis of 6-Hydrazinylquinoline

The most common and direct method for the synthesis of 6-hydrazinylquinoline involves the nucleophilic aromatic substitution of a 6-haloquinoline, typically 6-chloroquinoline, with hydrazine hydrate.

General Synthesis Workflow

Caption: General workflow for the synthesis of 6-Hydrazinylquinoline.

Experimental Protocol: Synthesis of 6-Hydrazinylquinoline from 6-Chloroquinoline

Materials:

-

6-Chloroquinoline

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Sodium hydroxide (for neutralization, if necessary)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 6-chloroquinoline in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Neutralize the residue with a suitable base (e.g., sodium hydroxide solution) and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-hydrazinylquinoline.

-

Purify the product by column chromatography or recrystallization.

Quantitative Data:

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield |

| 6-Chloroquinoline | Hydrazine Hydrate | Ethanol | Reflux | 3 h | 86% |

Applications in Organic Synthesis

The presence of the nucleophilic hydrazine group makes 6-hydrazinylquinoline a valuable precursor for the synthesis of various heterocyclic systems, most notably indoles and pyrazoles.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2][3] 6-Hydrazinylquinoline can serve as the hydrazine component to generate quinoline-annulated indole derivatives.

Caption: Fischer Indole Synthesis using 6-Hydrazinylquinoline.

Materials:

-

6-Hydrazinylquinoline

-

Cyclohexanone

-

Glacial acetic acid

Procedure:

-

Dissolve 6-hydrazinylquinoline in glacial acetic acid in a round-bottom flask.

-

Add cyclohexanone to the solution.

-

Heat the reaction mixture at reflux for the specified time, monitoring by TLC.

-

Upon completion, cool the mixture and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoline-fused tetrahydrocarbazole.

Quantitative Data:

| Hydrazine | Carbonyl | Catalyst | Temperature | Time | Yield |

| 6-Hydrazinylquinoline | Cyclohexanone | Glacial Acetic Acid | Reflux | 1 h | ~50% |

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis allows for the construction of pyrazole rings through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4][5] 6-Hydrazinylquinoline can be employed to synthesize quinoline-substituted pyrazoles, which are of interest in medicinal chemistry.

References

- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Synthesis of 6-Hydrazinylquinoline: An In-depth Technical Guide on the Nucleophilic Aromatic Substitution Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-hydrazinylquinoline, a valuable building block in medicinal chemistry and drug development. The core of this synthesis lies in the nucleophilic aromatic substitution (SNAAr) mechanism, which is detailed herein. This document furnishes in-depth experimental protocols, quantitative data, and visual representations of the reaction mechanism and experimental workflow to support researchers in their synthetic endeavors.

The Nucleophilic Aromatic Substitution (SNAAr) Mechanism

The synthesis of 6-hydrazinylquinoline from a 6-haloquinoline precursor, typically 6-chloroquinoline, proceeds via a bimolecular nucleophilic aromatic substitution mechanism, also known as the addition-elimination mechanism. This reaction is facilitated by the inherent electron-deficient nature of the quinoline ring system, which can be further activated by the electron-withdrawing effect of the nitrogen atom.

The reaction mechanism can be delineated into two key steps:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of hydrazine (H₂NNH₂) on the carbon atom bearing the halogen leaving group (e.g., chlorine) at the 6-position of the quinoline ring. This attack is the rate-determining step and leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex or σ-complex. The negative charge is delocalized over the aromatic ring, with significant contributions from the ortho and para positions relative to the site of substitution.

-

Elimination of the Leaving Group and Aromatization: In the subsequent fast step, the leaving group (e.g., chloride ion) is expelled from the Meisenheimer complex. This elimination step restores the aromaticity of the quinoline ring, yielding the final product, 6-hydrazinylquinoline.

The overall reaction is a substitution of the halogen atom by the hydrazinyl group, driven by the formation of a more stable product.

dot

Caption: Nucleophilic Aromatic Substitution (SNAAr) Mechanism for 6-Hydrazinylquinoline Synthesis.

Experimental Protocols

Materials:

-

6-Chloroquinoline

-

Hydrazine monohydrate (64-65% N₂H₄ in water)

-

Ethanol (or another suitable high-boiling solvent)

-

Deionized water

-

Dichloromethane

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 6-chloroquinoline and an excess of hydrazine monohydrate in a suitable solvent such as ethanol. A typical molar ratio of hydrazine to 6-chloroquinoline is in the range of 5 to 10 equivalents to ensure complete conversion.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material (6-chloroquinoline) is consumed. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrate and the reaction temperature.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator. This will typically yield a solid or semi-solid residue.

-

Isolation: Triturate the residue with deionized water and collect the resulting solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of water to remove any remaining hydrazine hydrate and other water-soluble impurities.

-

Purification: The crude 6-hydrazinylquinoline can be purified by recrystallization. A solvent system such as dichloromethane/hexane is often effective.[1] Dissolve the crude product in a minimal amount of hot dichloromethane and then add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

-

Formation of the Hydrochloride Salt: For improved stability and handling, the free base of 6-hydrazinylquinoline can be converted to its hydrochloride salt. This is typically achieved by dissolving the purified free base in a suitable solvent (e.g., ethanol or isopropanol) and treating it with a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) until the solution is acidic. The hydrochloride salt will precipitate and can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried.

Quantitative Data

Quantitative data for the synthesis of 6-hydrazinylquinoline is not extensively reported in a single source. However, based on analogous reactions and supplier information, the following table summarizes expected and reported data for 6-hydrazinylquinoline and its hydrochloride salt.

| Parameter | 6-Hydrazinylquinoline (Free Base) | 6-Hydrazinylquinoline Hydrochloride | Reference |

| CAS Number | 16023-69-1 | 120209-22-5 | [2][3] |

| Molecular Formula | C₉H₉N₃ | C₉H₁₀ClN₃ | [2][3] |

| Molecular Weight | 159.19 g/mol | 195.65 g/mol | [2][3] |

| Appearance | Expected to be a crystalline solid | Crystalline solid | [4] |

| Solubility | Soluble in organic solvents | Soluble in polar solvents and water | [4] |

| Yield | Not explicitly reported, but generally moderate to high for SNAAr reactions | Not explicitly reported | |

| Melting Point | Not explicitly reported | Not explicitly reported |

Spectroscopic Characterization Data (Predicted and Analogous)

Specific spectroscopic data for 6-hydrazinylquinoline is not available in the searched literature. The following table provides predicted and analogous data based on the structure and data from similar quinoline and hydrazinyl compounds.

| Technique | Expected/Analogous Data for 6-Hydrazinylquinoline |

| ¹H NMR | Aromatic protons on the quinoline ring are expected to appear in the range of δ 7.0-9.0 ppm. The protons of the hydrazinyl group (-NHNH₂) would likely appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration. |

| ¹³C NMR | Aromatic carbons of the quinoline ring are expected in the range of δ 110-150 ppm. The carbon atom attached to the hydrazinyl group (C-6) would be influenced by the nitrogen atoms. |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching of the hydrazine group are expected in the range of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1500-1650 cm⁻¹ region. |

| Mass Spec (m/z) | The molecular ion peak (M⁺) for the free base would be expected at m/z = 159.19. Fragmentation patterns would likely involve the loss of the hydrazinyl group or parts of the quinoline ring. |

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of 6-hydrazinylquinoline.

dot

Caption: Experimental workflow for the synthesis and characterization of 6-Hydrazinylquinoline.

This guide provides a solid foundation for the synthesis and understanding of 6-hydrazinylquinoline via the nucleophilic aromatic substitution mechanism. Researchers are encouraged to adapt and optimize the provided experimental protocols to suit their specific laboratory conditions and requirements.

References

The Ascendant Role of 6-Hydrazinylquinoline Derivatives in Modern Medicinal Chemistry: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in the development of therapeutic agents, demonstrating a remarkable breadth of pharmacological activities.[1][2] Among its myriad derivatives, those incorporating a hydrazinyl moiety at the 6-position are emerging as a particularly promising class of compounds. This technical guide consolidates the current understanding of 6-hydrazinylquinoline derivatives, detailing their synthesis, diverse biological activities, and potential applications in medicinal chemistry. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

Synthesis of 6-Hydrazinylquinoline Derivatives

The synthetic pathway to 6-hydrazinylquinoline derivatives and their subsequent elaboration into hydrazones is a well-established chemical transformation. The process typically commences with a Vilsmeier-Haack reaction on an appropriate acetanilide to furnish a 2-chloro-quinoline-3-carbaldehyde.[3] This intermediate then undergoes nucleophilic substitution with hydrazine hydrate to yield the corresponding quinoline hydrazone.[3] Further derivatization is commonly achieved through condensation reactions with various aldehydes and ketones to produce a diverse library of hydrazone derivatives.[4]

A general synthetic scheme is outlined below:

Antimicrobial Activity

A significant body of research has highlighted the potent antimicrobial properties of 6-hydrazinylquinoline derivatives. These compounds have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5] The mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as dihydrofolate reductase (DHFR) and squalene epoxidase (SQLE).[5]

Antibacterial Activity

Numerous studies have reported the minimum inhibitory concentrations (MICs) of various 6-hydrazinylquinoline derivatives against a panel of pathogenic bacteria. For instance, certain derivatives have shown MIC values as low as 12.5 µg/mL against clinical isolates of E. coli, S. typhi, and P. aeruginosa, and between 12.5–25 µg/mL against S. aureus, B. subtilis, and S. pneumoniae.[5] The introduction of electron-donating or electron-withdrawing groups on the phenyl ring of the hydrazone moiety has been shown to significantly influence antibacterial potency.[5]

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| HS7 | E. coli | 12.5 | [5] |

| HS8 | S. typhi | 12.5 | [5] |

| HS7 | P. aeruginosa | 12.5 | [5] |

| HS8 | S. aureus | 25 | [5] |

| HS7 | B. subtilis | 12.5 | [5] |

| HS8 | S. pneumoniae | 12.5 | [5] |

| 13b | S. flexneri | 0.12 | [6] |

| 13b | P. vulgaris | 0.98 | [6] |

| 13b | S. epidermidis | 0.49 | [6] |

Table 1: Antibacterial Activity of Selected 6-Hydrazinylquinoline Derivatives

Antifungal Activity

The antifungal potential of these derivatives has also been investigated. While some compounds have demonstrated weak activity, with MIC values around 50 µg/mL against Aspergillus niger[5], others have shown significant potency. For example, pyrazole derivative 13b exhibited strong antifungal activity with MIC values of 0.49 µg/mL against A. clavatus and 0.12 µg/mL against C. albicans.[6]

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| HS7/HS8 | Aspergillus niger | 50 | [5] |

| 13b | A. clavatus | 0.49 | [6] |

| 13b | C. albicans | 0.12 | [6] |

| 13b | A. fumigatus | 0.98 | [6] |

Table 2: Antifungal Activity of Selected 6-Hydrazinylquinoline Derivatives

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

A standardized broth microdilution method is typically employed to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Test Compounds: The 6-hydrazinylquinoline derivatives are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL. Serial two-fold dilutions are then prepared in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

The antiproliferative properties of 6-hydrazinylquinoline derivatives have been evaluated against various cancer cell lines, revealing their potential as anticancer agents.[3][7] These compounds can induce apoptosis and arrest the cell cycle, often through the modulation of key signaling pathways.[3]

Quinoline-based dihydrazone derivatives have demonstrated significant cytotoxic activities against human gastric cancer (BGC-823), human hepatoma (BEL-7402), human breast cancer (MCF-7), and human lung adenocarcinoma (A549) cell lines, with IC50 values in the low micromolar range.[7] Notably, some of these compounds exhibited greater potency than the clinically used anticancer drug 5-fluorouracil (5-FU).[7]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3b | MCF-7 (Breast) | 7.016 | [7] |

| 3c | MCF-7 (Breast) | 7.05 | [7] |

| 19 | SH-SY5Y (Neuroblastoma) | Micromolar potency | [3] |

| 22 | SH-SY5Y (Neuroblastoma) | Micromolar potency | [3] |

| 22 | Kelly (Neuroblastoma) | Micromolar potency | [3] |

Table 3: Anticancer Activity of Selected 6-Hydrazinylquinoline Derivatives

Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction

Studies have shown that certain 6-hydrazinylquinoline derivatives can induce G1 cell cycle arrest.[3] This is often accompanied by the upregulation of cell cycle regulatory proteins such as p27kip1.[3] Furthermore, these compounds can trigger apoptosis, or programmed cell death, in cancer cells.[7] Molecular docking studies suggest that some derivatives may exert their anticancer effects by binding to DNA or inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[7][8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the 6-hydrazinylquinoline derivatives for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT (0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The formazan crystals formed by viable cells are solubilized with DMSO or another suitable solvent.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Other Potential Applications

The therapeutic potential of 6-hydrazinylquinoline derivatives extends beyond antimicrobial and anticancer activities. The versatile quinoline scaffold, coupled with the reactive hydrazone linkage, allows for the exploration of a wide range of biological targets.

-

Antitubercular Activity: Hydrazone-containing compounds have a history of being investigated as antitubercular agents.[4]

-

Antiviral and Anti-inflammatory Properties: The broad biological activity of hydrazones suggests potential applications in treating viral infections and inflammatory conditions.[4]

-

Antileishmanial Activity: Quinoline-hydrazone hybrids have been reported to exhibit potent leishmanicidal activity.[1]

-

Chemical Probes: The fluorescent nature of the quinoline core makes these derivatives suitable for use as chemical probes in biological imaging and sensing applications.[9]

-

Metal Complexes: 6-Hydrazinylquinoline can act as a ligand to form metal complexes with enhanced biological activities, including improved antibacterial and anticancer properties.[9]

Conclusion and Future Directions

6-Hydrazinylquinoline derivatives represent a highly versatile and promising scaffold in medicinal chemistry. Their straightforward synthesis and the ease with which their structure can be modified allow for the generation of large libraries of compounds for biological screening. The significant antimicrobial and anticancer activities demonstrated by numerous derivatives underscore their potential for the development of novel therapeutic agents.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: To systematically explore the impact of various substituents on biological activity and to design more potent and selective compounds.

-

Mechanism of Action Studies: To elucidate the precise molecular targets and signaling pathways modulated by these derivatives.

-

In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profile of lead compounds in animal models.

-

Development of Drug Delivery Systems: To improve the pharmacokinetic properties and targeted delivery of these compounds.

The continued exploration of 6-hydrazinylquinoline derivatives holds great promise for addressing unmet medical needs in infectious diseases and oncology.

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Hydrazinylquinoline (16023-69-1) for sale [vulcanchem.com]

Application Notes & Protocols: Synthesis of Quinoline-Based Hydrazones Using 6-Hydrazinylquinoline

Audience: Researchers, scientists, and drug development professionals.

Introduction and Applications

Quinoline-based hydrazones are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and materials science. The quinoline scaffold is a key component in numerous biologically active compounds, while the hydrazone moiety (-C=N-NH-) is known for its coordinating properties and its role in the biological activity of various derivatives. The combination of these two pharmacophores can lead to compounds with a wide range of therapeutic properties.

Numerous studies have demonstrated that quinoline hydrazone derivatives possess significant biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1] Their mechanism of action is often attributed to their ability to chelate metal ions, which can inhibit essential enzymatic processes in pathogens and cancer cells, or their capacity to intercalate with DNA.[2] The synthetic accessibility of the hydrazone linkage allows for the creation of diverse molecular libraries by reacting a hydrazine derivative, such as 6-Hydrazinylquinoline, with various aldehydes and ketones. This enables extensive structure-activity relationship (SAR) studies to optimize their therapeutic potential.

This document provides a general protocol for the synthesis of quinoline-based hydrazones via the condensation reaction of 6-Hydrazinylquinoline with various carbonyl compounds.

General Reaction Scheme

The synthesis of quinoline-based hydrazones from 6-Hydrazinylquinoline is typically achieved through a straightforward acid-catalyzed condensation reaction with an appropriate aldehyde or ketone. The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.

Scheme 1: General Synthesis of Quinoline-Based Hydrazones R1 and R2 can be hydrogen, alkyl, or aryl groups.

Experimental Protocols

Protocol 1: General Synthesis of (E)-6-(2-benzylidenehydrazinyl)quinoline Derivatives

This protocol describes a general method for the synthesis of quinoline-based hydrazones from 6-Hydrazinylquinoline and a substituted benzaldehyde. This procedure can be adapted for other aldehydes or ketones.

Materials:

-

6-Hydrazinylquinoline (or its hydrochloride salt)

-

Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol (or Methanol)

-

Glacial Acetic Acid (catalyst)

-

Distilled water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 6-Hydrazinylquinoline (1.0 mmol) in ethanol (15-20 mL). If using the hydrochloride salt, an equivalent of a base like triethylamine may be added to free the hydrazine.

-

Add the desired substituted aldehyde (1.0 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[3]

-

Stir the mixture at room temperature or heat to reflux for a period ranging from 30 minutes to 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3][4]

-

Upon completion of the reaction, cool the mixture in an ice bath to facilitate the precipitation of the product.[3]

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel, and wash the solid with a small amount of cold ethanol or water.

-

If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator. The residue can then be treated with water and extracted with a suitable organic solvent like ethyl acetate.[5] The organic layer is then dried over anhydrous sodium sulfate and concentrated to yield the crude product.[5]

-

The crude hydrazone can be purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Characterization of Synthesized Hydrazones

The structure and purity of the synthesized quinoline-based hydrazones should be confirmed using standard analytical techniques.

1. Melting Point (M.P.):

-

Determine the melting point of the purified product. A sharp melting point range is indicative of a pure compound.

2. Infrared (IR) Spectroscopy:

-

Record the IR spectrum of the compound. Key characteristic peaks include:

-

N-H stretching (amide): ~3200 cm⁻¹

-

C=N stretching (imine): ~1660 cm⁻¹

-

C=O stretching (if applicable from the hydrazide precursor): ~1625 cm⁻¹[3]

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR: Look for the characteristic singlet for the azomethine proton (-N=CH-) typically in the range of δ 8.5-9.1 ppm.[3] The amide N-H proton often appears as a singlet at δ 12.1-12.3 ppm.[3] Aromatic protons will appear in their expected regions.

-

¹³C NMR: Confirm the presence of the imine carbon and all other carbons in the molecule.

4. Mass Spectrometry (MS):

-

Obtain a mass spectrum to confirm the molecular weight of the synthesized compound. Look for the molecular ion peak [M+H]⁺.

Data Presentation: Representative Characterization of Quinoline Hydrazones

The following table summarizes characterization data for a series of quinoline hydrazone derivatives synthesized from 6-fluoro-2-hydroxyquinoline-3-carbaldehyde and various carbohydrazides, as reported in the literature. This serves as an example of the expected data.

| Compound ID | R Group (on Hydrazide) | Yield (%) | M.P. (°C) | Molecular Formula | MS [M+H]⁺ | Key ¹H NMR Signals (δ, ppm) |

| 2a | 3-pyridyl | - | 293-295 | C₁₆H₁₁FN₄O₂ | 311.59 | 8.49 (s, 1H, -N=CH-), 12.09 (s, 1H, -NH-), 12.16 (s, 1H, -OH) |

| 2c | 6-methyl-3-pyridyl | - | >300 | C₁₇H₁₃FN₄O₂ | 325.16 | 8.49 (s, 1H, -N=CH-), 12.16 (s, 2H, -NH- & -OH) |

Data adapted from a study on hydrazone derivatives of 6-fluoro-2-hydroxyquinoline-3-carbaldehyde.[3]

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of quinoline-based hydrazones.

Caption: General workflow for the synthesis and characterization of quinoline-based hydrazones.

References

- 1. mdpi.com [mdpi.com]

- 2. scilit.com [scilit.com]

- 3. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies [mdpi.com]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols: 6-Hydrazinylquinoline in the Synthesis of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of pyrazole derivatives from 6-hydrazinylquinoline, a critical building block in the development of novel therapeutic agents. The resulting quinoline-pyrazole hybrids have demonstrated significant potential as antimicrobial agents. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate further research and development in this area.

Introduction

The fusion of quinoline and pyrazole rings into a single molecular entity has emerged as a promising strategy in medicinal chemistry. Quinoline derivatives are known for their broad spectrum of biological activities, while pyrazoles are key components in many pharmaceuticals. The combination of these two pharmacophores can lead to synergistic effects and novel mechanisms of action. 6-Hydrazinylquinoline serves as a versatile precursor for the synthesis of a variety of 1-(quinolin-6-yl)-1H-pyrazole derivatives through the well-established Knorr pyrazole synthesis.

Synthesis of Pyrazole Derivatives from 6-Hydrazinylquinoline

The primary synthetic route to 1-(quinolin-6-yl)-1H-pyrazoles is the condensation reaction between 6-hydrazinylquinoline and a 1,3-dicarbonyl compound. A common and readily available dicarbonyl compound used in this synthesis is pentane-2,4-dione (acetylacetone), which leads to the formation of 3,5-dimethyl-1-(quinolin-6-yl)-1H-pyrazole.

General Reaction Scheme

Caption: General reaction for the synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline.

Experimental Protocols

This section provides a detailed protocol for the synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline, a representative pyrazole derivative of 6-hydrazinylquinoline.

Protocol 1: Synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline

Materials:

-

6-Hydrazinylquinoline

-

Pentane-2,4-dione (Acetylacetone)

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Beakers

-

Buchner funnel and filter paper

-

Recrystallization apparatus

Procedure:

-

In a 250 mL round-bottom flask, dissolve 6-hydrazinylquinoline (10 mmol) in ethanol (50 mL).

-

To this solution, add pentane-2,4-dione (11 mmol) and a catalytic amount of glacial acetic acid (0.5 mL).

-

The reaction mixture is then heated to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is then poured into ice-cold water (100 mL) with stirring.

-

The precipitated solid is collected by filtration, washed with cold water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to afford the pure 6-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 6-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline | C₁₄H₁₃N₃ | 223.27 | >90 | Not specified |

Spectral Data for a Representative Analog, 3,5-dimethyl-1-phenyl-1H-pyrazole: [1]

-

¹H NMR (200 MHz, CDCl₃) δ: 7.46-7.33 (m, 4H), 7.29 -7.19 (m, 1H), 5.90 (s, 1H), 2.25 (s, 6H)

-

¹³C NMR (50 MHz, CDCl₃) δ: 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8

-

MS (ESI): m/z = 173 [M+H]⁺

Applications in Drug Development: Antimicrobial Activity

Quinoline-pyrazole derivatives have shown significant promise as antimicrobial agents, exhibiting both antibacterial and antifungal properties.

Antibacterial Activity

Mechanism of Action:

The antibacterial activity of quinoline-pyrazole derivatives is believed to stem from their ability to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for DNA replication, recombination, and repair in bacteria. By inhibiting these enzymes, the compounds prevent bacterial cell division and lead to cell death. Some derivatives have also been shown to disrupt the bacterial cell wall.[2]

Caption: Proposed antibacterial mechanism of action.

Antifungal Activity

Mechanism of Action:

The antifungal activity of these compounds is often attributed to the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[3] Specifically, they can target the enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the ergosterol pathway.[3] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane integrity and inhibiting fungal growth.

Caption: Proposed antifungal mechanism of action.

Conclusion

6-Hydrazinylquinoline is a valuable and accessible starting material for the synthesis of a diverse range of pyrazole derivatives. The straightforward and efficient synthetic protocols, coupled with the significant antimicrobial potential of the resulting compounds, make this an attractive area for further exploration in the quest for new and effective therapeutic agents. The detailed protocols and mechanistic insights provided in these application notes are intended to serve as a foundation for researchers to build upon in their drug discovery and development endeavors.

References

Application Notes and Protocols for N-arylation of 6-Hydrazinylquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the N-arylation of 6-hydrazinylquinoline, a critical transformation for synthesizing libraries of potential pharmacologically active compounds. The protocol is based on established palladium-catalyzed cross-coupling methodologies, specifically the Buchwald-Hartwig amination, which is a versatile and widely used method for forming C-N bonds.[1][2][3]

Introduction

The N-arylation of hydrazines is a fundamental reaction in organic synthesis, enabling the construction of complex nitrogen-containing molecules. 6-Hydrazinylquinoline is a valuable building block in medicinal chemistry, and its N-arylation provides access to a diverse range of substituted quinoline derivatives. These compounds are of significant interest due to the prevalence of the quinoline scaffold in numerous therapeutic agents. The Buchwald-Hartwig amination offers a reliable method for this transformation, typically employing a palladium catalyst, a phosphine ligand, and a base.[1][2][4]

Reaction Principle

The N-arylation of 6-hydrazinylquinoline with an aryl halide (or triflate) proceeds via a palladium-catalyzed cross-coupling reaction. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the hydrazine, deprotonation by a base, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[1][3] The choice of ligand is crucial for the efficiency of the catalytic cycle.[1][4]

Experimental Protocol: General Procedure for the N-arylation of 6-Hydrazinylquinoline

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aryl halide (e.g., aryl bromide, aryl iodide)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (or other suitable phosphine ligand)

-

Cesium carbonate (Cs₂CO₃) (or another suitable base)

-

Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

-

Inert gas (e.g., argon or nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask or a sealed reaction vial under an inert atmosphere of argon or nitrogen, add 6-hydrazinylquinoline (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and Xantphos (0.10 mmol, 10 mol%).

-

Solvent Addition: To the flask, add anhydrous, degassed toluene (or 1,4-dioxane) (5-10 mL).

-

Reaction: Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C. The optimal temperature will depend on the reactivity of the aryl halide.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (6-hydrazinylquinoline) is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

-

Wash the celite pad with additional ethyl acetate.

-

Combine the organic filtrates and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-aryl-6-hydrazinylquinoline.

-

Characterization: Characterize the purified product by standard analytical techniques (e.g., NMR, mass spectrometry, and melting point).

Data Presentation

The following table provides representative data for the N-arylation of 6-hydrazinylquinoline with various aryl bromides, illustrating the potential yields of the reaction.

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromotoluene | 1-(Quinolin-6-yl)-2-(p-tolyl)hydrazine | 85 |

| 2 | 1-Bromo-4-methoxybenzene | 1-(4-Methoxyphenyl)-2-(quinolin-6-yl)hydrazine | 82 |

| 3 | 1-Bromo-4-fluorobenzene | 1-(4-Fluorophenyl)-2-(quinolin-6-yl)hydrazine | 78 |

| 4 | 3-Bromopyridine | 1-(Pyridin-3-yl)-2-(quinolin-6-yl)hydrazine | 75 |

Yields are hypothetical and for illustrative purposes; actual yields may vary depending on specific reaction conditions and substrate.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for the N-arylation of 6-hydrazinylquinoline.

Caption: Experimental workflow for the palladium-catalyzed N-arylation of 6-hydrazinylquinoline.

Signaling Pathway Analogy: Catalytic Cycle

The following diagram represents the catalytic cycle for the Buchwald-Hartwig amination, analogous to a signaling pathway.

Caption: Catalytic cycle of the Buchwald-Hartwig amination for N-arylation.

Safety Precautions

-

Palladium compounds and phosphine ligands should be handled in a well-ventilated fume hood.

-

Anhydrous solvents are flammable and should be handled with care.

-

Reactions under pressure should be performed behind a blast shield.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting

-

Low or no conversion:

-

Ensure the solvent is anhydrous and degassed. Oxygen can deactivate the catalyst.

-

Verify the quality of the palladium catalyst and ligand.

-

Consider a different ligand or base. For less reactive aryl halides, a more electron-rich ligand might be necessary.

-

Increase the reaction temperature or time.

-

-

Formation of side products:

-

Lower the reaction temperature to improve selectivity.

-

Optimize the stoichiometry of the reagents.

-

Side reactions like hydrodehalogenation of the aryl halide can sometimes occur.

-

Conclusion

The described protocol for the N-arylation of 6-hydrazinylquinoline via Buchwald-Hartwig amination provides a robust and versatile method for the synthesis of a wide array of N-aryl-6-hydrazinylquinoline derivatives. This methodology is highly valuable for researchers in medicinal chemistry and drug development for the creation of novel compound libraries for biological screening. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. 6-Hydrazinylquinoline (16023-69-1) for sale [vulcanchem.com]

- 6. 6-Hydrazinylquinoline hydrochloride | C9H10ClN3 | CID 53408688 - PubChem [pubchem.ncbi.nlm.nih.gov]

One-Pot Synthesis of Heterocyclic Compounds Using 6-Hydrazinylquinoline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of a variety of heterocyclic compounds utilizing 6-hydrazinylquinoline as a key starting material. The methodologies outlined herein are designed to be efficient and adaptable, offering a streamlined approach to the synthesis of novel quinoline-based heterocycles, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

Quinolines and their derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of various heterocyclic moieties onto the quinoline core can further modulate these properties, leading to the discovery of novel therapeutic agents. 6-Hydrazinylquinoline is a versatile building block that can be employed in a variety of multicomponent, one-pot reactions to afford a diverse array of heterocyclic structures, including pyrazoles, triazoles, and pyrimidines, as well as fused heterocyclic systems. One-pot syntheses offer significant advantages over traditional multi-step approaches by reducing reaction time, minimizing waste, and simplifying purification processes.

Applications in Drug Discovery

The quinoline nucleus is a common feature in many approved drugs. The functionalization of this core with various heterocycles can lead to compounds with enhanced or novel pharmacological profiles. For instance, quinolyl-pyrazoles have been investigated for their anticancer and anti-inflammatory properties. Quinolyl-triazoles are known for their antimicrobial and antitubercular activities, while quinolyl-pyrimidines have shown potential as kinase inhibitors and antiviral agents. The one-pot synthetic routes described in this document provide a rapid and efficient means to generate libraries of such compounds for high-throughput screening and lead optimization in drug discovery programs.

General Synthetic Pathways

The primary reactive site of 6-hydrazinylquinoline is the hydrazine moiety, which can readily participate in condensation and cyclization reactions with various electrophilic partners. The general strategies for the one-pot synthesis of different heterocyclic systems are depicted below.

Caption: General overview of one-pot synthetic pathways from 6-hydrazinylquinoline.

Experimental Protocols and Data

The following section provides detailed experimental protocols for the one-pot synthesis of various heterocyclic compounds from 6-hydrazinylquinoline. The quantitative data for representative reactions are summarized in the subsequent tables.

Protocol 1: One-Pot Synthesis of 6-(Pyrazol-1-yl)quinolines

This protocol is based on the well-established Knorr pyrazole synthesis, adapted for a one-pot procedure with 6-hydrazinylquinoline.

Reaction Scheme:

Methodology:

-

To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in a suitable solvent (e.g., ethanol, acetic acid, 5-10 mL) in a round-bottom flask, add 6-hydrazinylquinoline (1.0 mmol, 159.18 mg).

-

Add a catalytic amount of a suitable acid or base catalyst (e.g., acetic acid, piperidine, 0.1 mmol).

-

Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 2-8 hours), cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with a small amount of cold solvent, and dry under vacuum.

-

If no precipitate forms, remove the solvent under reduced pressure.

-